molecular formula C16H24N4OS B10951696 5-Benzyl-1-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione

5-Benzyl-1-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinane-2-thione

Cat. No.: B10951696
M. Wt: 320.5 g/mol
InChI Key: DJAGNQHKBTXJNZ-UHFFFAOYSA-N
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Description

5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that features a triazinane ring with a benzyl group and a morpholinoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of benzylamine with 2-chloroethylmorpholine in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholinoethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-BENZYL-3-(BENZYLOXY)-N-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-4-CARBOXAMIDE
  • 2-AMINO-5-BENZYL-1,3-THIAZOLES

Uniqueness

5-BENZYL-1-(2-MORPHOLINOETHYL)-1,3,5-TRIAZINANE-2-THIONE is unique due to its specific triazinane ring structure combined with the benzyl and morpholinoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24N4OS

Molecular Weight

320.5 g/mol

IUPAC Name

5-benzyl-1-(2-morpholin-4-ylethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C16H24N4OS/c22-16-17-13-19(12-15-4-2-1-3-5-15)14-20(16)7-6-18-8-10-21-11-9-18/h1-5H,6-14H2,(H,17,22)

InChI Key

DJAGNQHKBTXJNZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CN(CNC2=S)CC3=CC=CC=C3

Origin of Product

United States

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